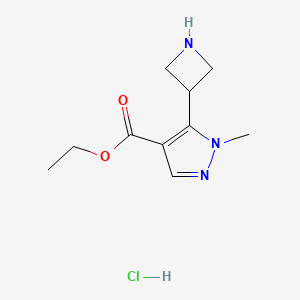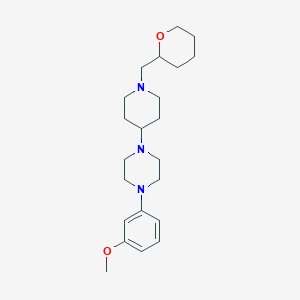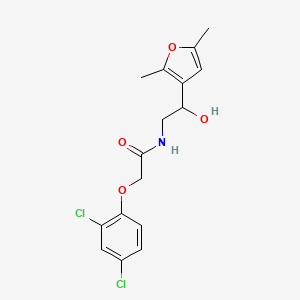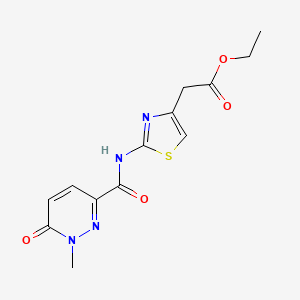
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride” is a chemical compound with the molecular weight of 245.71 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through various reactions such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 245.71 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry and Synthetic Approaches
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride has been investigated in the context of its synthetic utility and potential medicinal applications. Research has focused on the design and synthesis of novel compounds with significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Design and Synthesis for Pharmacological Intervention : Compounds related to Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride have been explored for their potential in treating inflammatory and allergic diseases, atherosclerosis, and cancer through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis (Landwehr et al., 2006).
Novel Anti-depressants Discovery : Studies have also explored structurally novel 5-HT3 receptor antagonists for their anti-depressant properties, leading to the synthesis of compounds with promising pharmacological profiles (Mahesh et al., 2011).
Anti-hepatitis B Virus Activities : Synthesis efforts have yielded ethyl 5-hydroxyindole-3-carboxylates demonstrating significant anti-HBV activity, suggesting potential therapeutic applications (Chunshen Zhao et al., 2006).
Pharmacological Studies and Biological Evaluation
Research has also concentrated on the biological evaluation of synthesized compounds for their antitumor, anti-inflammatory, and antibacterial activities.
Anticancer and Anti-inflammatory Agents : A study on pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities, which could contribute to novel therapeutic approaches for cancer and inflammation (Rahmouni et al., 2016).
Antibacterial Agents Development : The synthesis of 3-chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5- phenyl-1H-tetrazol-1-yl) ethyl) amino} azetidin- 2-one derivatives demonstrated potential as antibacterial agents, showcasing the versatility of Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride in drug discovery (Mohite & Bhaskar, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROYRZYUWQEZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)


![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)
![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)



![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
